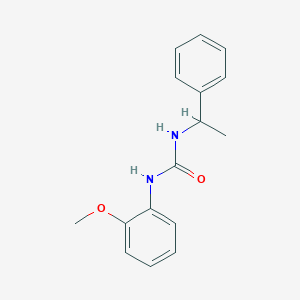
N-(2-nitrophenyl)-4-phenyl-1-(phenylsulfonyl)-4-piperidinecarboxamide
Overview
Description
N-(2-nitrophenyl)-4-phenyl-1-(phenylsulfonyl)-4-piperidinecarboxamide, commonly known as NPPB, is a chemical compound that has been extensively studied for its various applications in scientific research. It is a member of the piperidine family of compounds and has been found to have a wide range of biochemical and physiological effects. Additionally, we will list future directions for further research on NPPB.
Mechanism of Action
NPPB acts as a potent inhibitor of chloride channels by binding to the extracellular domain of the channel and blocking the flow of chloride ions. This results in the inhibition of various physiological processes that are dependent on chloride ion transport. NPPB has also been found to inhibit the activity of various enzymes that are involved in the regulation of ion transport.
Biochemical and Physiological Effects:
NPPB has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes that are involved in the regulation of ion transport. Additionally, NPPB has been found to have antitumor activity and has been used to study the mechanism of action of various anticancer drugs.
Advantages and Limitations for Lab Experiments
One of the main advantages of NPPB is its potent inhibitory activity against chloride channels. This makes it a valuable tool for studying the role of chloride channels in various physiological processes. Additionally, NPPB has been found to have antitumor activity, which makes it a potential candidate for the development of new anticancer drugs.
However, NPPB also has some limitations for lab experiments. It has been found to have low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, NPPB has been found to have some cytotoxic effects, which can limit its use in certain experiments.
Future Directions
There are several future directions for further research on NPPB. One area of research could focus on the development of new synthetic methods for NPPB that are more efficient and cost-effective. Additionally, further studies could be conducted to investigate the potential use of NPPB in the development of new anticancer drugs. Finally, more research could be conducted to investigate the physiological and biochemical effects of NPPB in different cell types and tissues.
Scientific Research Applications
NPPB has been extensively studied for its various scientific research applications. It has been found to be a potent inhibitor of chloride channels and has been used to study the role of chloride channels in various physiological processes. NPPB has also been used to study the effects of chloride channel blockers on the regulation of ion transport in various cells. Additionally, NPPB has been found to have antitumor activity and has been used to study the mechanism of action of various anticancer drugs.
properties
IUPAC Name |
1-(benzenesulfonyl)-N-(2-nitrophenyl)-4-phenylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O5S/c28-23(25-21-13-7-8-14-22(21)27(29)30)24(19-9-3-1-4-10-19)15-17-26(18-16-24)33(31,32)20-11-5-2-6-12-20/h1-14H,15-18H2,(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDENQXARCXJOIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3[N+](=O)[O-])S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-{4-[3-(trifluoromethyl)phenoxy]butyl}-1H-benzimidazole oxalate](/img/structure/B4163005.png)
![1-{4-[2-(1H-benzimidazol-1-yl)ethoxy]phenyl}-1-propanone hydrochloride](/img/structure/B4163008.png)

![N-[5-nitro-2-(1-piperidinyl)phenyl]benzamide](/img/structure/B4163020.png)
![4-[(4-nitrophenyl)thio]benzyl 2-oxo-2H-chromene-3-carboxylate](/img/structure/B4163029.png)
![1-[2-(2-sec-butylphenoxy)ethoxy]-2,5-pyrrolidinedione](/img/structure/B4163035.png)
![3-[(dimethylamino)sulfonyl]-N-(2-nitrophenyl)benzamide](/img/structure/B4163040.png)
![N-(4-methoxyphenyl)-N'-[4-(2-oxo-1-pyrrolidinyl)benzyl]urea](/img/structure/B4163041.png)
![5-chloro-7-[(6-nitro-1,3-benzodioxol-5-yl)(2-pyridinylamino)methyl]-8-quinolinol](/img/structure/B4163049.png)
![N-(4-nitrophenyl)-N'-[4-(2-oxo-1-pyrrolidinyl)benzyl]urea](/img/structure/B4163058.png)
![4-({[(1-ethyl-2-pyrrolidinyl)methyl]amino}sulfonyl)-N-phenylbenzamide](/img/structure/B4163065.png)
![1-{4-[(4-chlorophenyl)thio]butoxy}-2,5-pyrrolidinedione](/img/structure/B4163067.png)
![isopropyl 4-(3-chlorophenyl)-7-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4163073.png)